Cas no 892050-11-2 (1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one)

1-(4-Methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridinyl group and a 4-methylpiperidinyl moiety via a sulfanyl-ethanone bridge. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of both nitrogen- and sulfur-containing heterocycles enhances its binding affinity to biological targets, while the methylpiperidine group may improve pharmacokinetic properties. This compound is of interest in drug discovery for its ability to modulate enzyme or receptor interactions, making it a candidate for further pharmacological evaluation. Suitable for research applications, it requires careful handling under controlled conditions.
1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one structure
892050-11-2 structure
Product Name:1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one
CAS No:892050-11-2
MF:C15H18N4O2S
MW:318.394021511078
CID:5478794
PubChem ID:4379330
Update Time:2025-11-06

1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 892050-11-2
    • F2771-0013
    • 1-(4-methylpiperidin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
    • AKOS017012086
    • 1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
    • 1-(4-methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
    • 1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one
    • Inchi: 1S/C15H18N4O2S/c1-11-4-8-19(9-5-11)13(20)10-22-15-18-17-14(21-15)12-2-6-16-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3
    • InChI Key: JLFFUSLRIJSSPW-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C2C=CN=CC=2)O1)CC(N1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 318.11504700g/mol
  • Monoisotopic Mass: 318.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 97.4Ų

1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one Pricemore >>

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Additional information on 1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}ethan-1-one

Compound CAS No. 892050-11-2: 1-(4-Methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-Oxadiazol-2-ylsulfanyl}ethan-1-one

The compound with CAS No. 892050-11-2, named 1-(4-methylpiperidin-1-yl)-2-{5-(pyridin-4-yl)-1,3,4-Oxadiazol-2-ylsulfanyl}ethan-1-one, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a 4-methylpiperidine moiety, a pyridine ring, and an oxadiazole group. The combination of these functional groups makes it a versatile compound with unique properties.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Its structure suggests potential applications as a bioactive agent, particularly in the development of new drug candidates. The oxadiazole group is known for its ability to enhance the stability and bioavailability of molecules, while the pyridine ring contributes to its electronic properties, making it an attractive target for researchers in drug design.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of the oxadiazole derivative and its subsequent coupling with the 4-methylpiperidine moiety. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for advanced applications.

In terms of biological activity, this compound has shown promising results in preliminary assays. Its ability to interact with specific biological targets makes it a candidate for further investigation in disease treatment. For instance, studies have indicated that it may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, depending on its structural modifications.

Moreover, the presence of the sulfanyl group in the molecule introduces additional functionality, enhancing its potential for use in catalytic processes or as a precursor for other complex molecules. This feature has led to interest in its application in materials science and green chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions. By employing molecular modeling techniques, scientists can simulate its interactions with biological systems or predict its stability under different environmental conditions. These insights are invaluable for guiding experimental work and accelerating the development process.

In conclusion, CAS No. 892050-11-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset for researchers seeking innovative solutions in drug discovery and material science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern chemistry.

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